molecular formula C7H4BrNZn B13391376 benzonitrile;bromozinc(1+)

benzonitrile;bromozinc(1+)

Cat. No.: B13391376
M. Wt: 247.4 g/mol
InChI Key: HEOMKTNNZDZMJZ-UHFFFAOYSA-M
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Description

Benzonitrile;bromozinc(1+) is a compound that combines the properties of benzonitrile and bromozincIt is a colorless liquid with a sweet, bitter almond odor and is mainly used as a precursor to various chemical compounds . Bromozinc(1+), on the other hand, is a brominated zinc compound that is often used in organic synthesis reactions.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzonitrile undergoes various chemical reactions, including:

Bromozinc(1+) compounds are known for their reactivity in nucleophilic substitution reactions. For instance, alkyl 2-(bromozinc)acylates react with N-chloro- or N-bromodiethylamines to form diethyl succinate and diethylamine .

Common Reagents and Conditions

Common reagents used in the reactions of benzonitrile include hydroxylamine hydrochloride for its synthesis and various amines for substitution reactions. Bromozinc(1+) compounds often react under mild conditions, such as room temperature, in the presence of solvents like tetrahydrofuran .

Major Products

Major products formed from the reactions of benzonitrile include benzoic acid, benzylamine, and N-substituted benzamides . Reactions involving bromozinc(1+) compounds typically yield products like diethyl succinate and diethylamine .

Scientific Research Applications

Benzonitrile;bromozinc(1+) has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile is unique due to its versatility in forming coordination complexes and its role as a precursor to various industrial chemicals. Bromozinc(1+) compounds are unique in their reactivity and ability to participate in nucleophilic substitution reactions under mild conditions .

Properties

IUPAC Name

benzonitrile;bromozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h2-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOMKTNNZDZMJZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)C#N.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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